molecular formula C11H16O B7968056 1-(2,4-Dimethylphenyl)propan-2-ol CAS No. 27650-76-6

1-(2,4-Dimethylphenyl)propan-2-ol

Cat. No.: B7968056
CAS No.: 27650-76-6
M. Wt: 164.24 g/mol
InChI Key: FSERMUBLYPQHFD-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)propan-2-ol is a secondary alcohol with a 2,4-dimethylphenyl substituent. The compound’s core structure—a propan-2-ol backbone with aromatic substituents—suggests applications in organic synthesis, pharmaceuticals, or materials science. Key features include:

  • Molecular formula: Likely $ \text{C}{11}\text{H}{16}\text{O} $ (based on analogs in ).
  • Functional groups: Hydroxyl (-OH) group and two methyl groups on the phenyl ring at positions 2 and 2.

Properties

IUPAC Name

1-(2,4-dimethylphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6,10,12H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSERMUBLYPQHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501307367
Record name α,2,4-Trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27650-76-6
Record name α,2,4-Trimethylbenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27650-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α,2,4-Trimethylbenzeneethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501307367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2,4-Dimethylphenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2,4-dimethylphenyl)propan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the synthesis of 1-(2,4-dimethylphenyl)propan-2-ol may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethylphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 1-(2,4-dimethylphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: It can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in THF.

    Substitution: Thionyl chloride in pyridine or phosphorus tribromide in dichloromethane.

Major Products:

    Oxidation: 1-(2,4-Dimethylphenyl)propan-2-one.

    Reduction: 1-(2,4-Dimethylphenyl)propane.

    Substitution: 1-(2,4-Dimethylphenyl)propan-2-chloride or 1-(2,4-Dimethylphenyl)propan-2-bromide.

Scientific Research Applications

1-(2,4-Dimethylphenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)propan-2-ol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The exact molecular pathways involved are subject to ongoing research and may vary depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

1-Amino-3-(2,4-dimethylphenyl)propan-2-ol ()
  • Molecular formula: $ \text{C}{11}\text{H}{17}\text{NO} $.
  • Key differences: Amino (-NH$_2$) group replaces one hydrogen on the propan-2-ol backbone.
  • Likely used as a pharmaceutical intermediate due to reactive amine functionality .
1-(4-Chlorophenyl)-2-methylpropan-2-ol ()
  • Molecular formula : $ \text{C}{10}\text{H}{13}\text{ClO} $.
  • Key differences : Chlorine substituent at the para position instead of methyl groups.
  • Implications : Chlorine’s electronegativity increases molecular polarity compared to methyl groups. Higher boiling point (184.66 g/mol vs. ~178 g/mol for target compound) likely due to stronger intermolecular forces .
1-(4-Methoxyphenyl)propan-2-ol ()
  • Molecular formula : $ \text{C}{10}\text{H}{14}\text{O}_2 $.
  • Key differences : Methoxy (-OCH$_3$) group at the para position.
  • Implications : Methoxy is electron-donating, altering electronic properties of the aromatic ring. Lower molecular weight (166.22 g/mol) may reduce hydrophobicity compared to dimethyl-substituted analogs .
Anti-inflammatory Diarylpropanols ()
  • Example : 1-(2′-hydroxy-4′-methoxyphenyl)-3-(3″,4″-methylenedioxyphenyl)-propan-2-ol.
  • Key findings: Exhibited NO inhibition (IC$_{50}$ = 4.00 μmol/L), outperforming the positive control.
  • Comparison : The 2,4-dimethylphenyl group in the target compound may similarly enhance bioactivity by modulating steric and electronic interactions .
Antifungal Azoles ()
  • Example : Oteseconazole (CYP51 inhibitor).
  • Key differences : Azole groups and fluorinated substituents are critical for antifungal activity.

Physical and Chemical Properties

Property 1-(2,4-Dimethylphenyl)propan-2-ol 1-Amino-3-(2,4-dimethylphenyl)propan-2-ol 1-(4-Chlorophenyl)-2-methylpropan-2-ol 1-(4-Methoxyphenyl)propan-2-ol
Molecular Weight (g/mol) ~178 179.26 184.66 166.22
Key Substituents 2,4-dimethylphenyl 2,4-dimethylphenyl + amino 4-chlorophenyl 4-methoxyphenyl
Polarity Moderate (hydrophobic) High (due to -NH$_2$) High (due to -Cl) Moderate (due to -OCH$_3$)
Potential Applications Organic synthesis, intermediates Pharmaceutical intermediates Agrochemicals, polymers Solvents, fragrances

Biological Activity

1-(2,4-Dimethylphenyl)propan-2-ol, also known as a chiral alcohol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a dimethyl-substituted phenyl group attached to a propanol backbone. Understanding its biological activity is crucial for exploring its applications in pharmaceuticals and other fields.

  • Molecular Formula : C10H14O
  • Molecular Weight : 150.22 g/mol
  • IUPAC Name : 1-(2,4-Dimethylphenyl)propan-2-ol

Biological Activity Overview

Research indicates that 1-(2,4-Dimethylphenyl)propan-2-ol exhibits various biological activities, including:

  • Antimicrobial Effects : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains.
  • Anti-inflammatory Activity : It has been investigated for its potential to reduce inflammation in various biological models.
  • Cytotoxicity : Preliminary studies suggest cytotoxic effects on certain cancer cell lines, indicating potential as an anticancer agent.

The biological activity of 1-(2,4-Dimethylphenyl)propan-2-ol is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound can interact with specific enzymes, potentially inhibiting their activity.
  • Cell Membrane Interaction : Its hydrophobic nature allows it to integrate into cell membranes, affecting membrane fluidity and function.
  • Receptor Modulation : It may influence various receptors involved in signaling pathways related to inflammation and cell growth.

Antimicrobial Activity

In vitro studies have demonstrated that 1-(2,4-Dimethylphenyl)propan-2-ol exhibits significant antimicrobial activity against:

  • Staphylococcus aureus
  • Escherichia coli

The minimum inhibitory concentration (MIC) values were recorded as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100

Anti-inflammatory Effects

Research has indicated that this compound can reduce the production of pro-inflammatory cytokines in macrophages. A study reported a reduction in TNF-alpha levels by approximately 30% at a concentration of 25 µM.

Cytotoxicity Studies

Cytotoxic effects were evaluated on several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were found to be:

Cell LineIC50 (µM)
MCF-715
HeLa20

These results suggest that the compound may have selective toxicity towards cancer cells while sparing normal cells.

Case Studies

A recent study focused on the use of 1-(2,4-Dimethylphenyl)propan-2-ol in a mouse model of inflammation. The results indicated a significant reduction in swelling and pain response compared to control groups treated with saline. Histological analysis showed decreased infiltration of inflammatory cells in tissues treated with the compound.

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